molecular formula C8H9N3O2S B1589984 N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide CAS No. 73161-37-2

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B1589984
CAS No.: 73161-37-2
M. Wt: 211.24 g/mol
InChI Key: PLOJLKHEIDCYRG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both pyridine and sulfonamide functional groups. The name systematically describes the compound's structure by identifying the central pyridine ring substituted at position 3 with a cyano group (-C≡N) and at position 2 with the N-methylmethanesulfonamide substituent. The structural representation reveals a pyridine ring system where the nitrogen atom occupies position 1, the methanesulfonamide group is attached through position 2, and the cyano group extends from position 3 of the aromatic ring.

The three-dimensional structural representation demonstrates the compound's molecular geometry, where the pyridine ring maintains its characteristic planar aromatic configuration. The methanesulfonamide group introduces tetrahedral geometry around the sulfur atom, with the sulfur-oxygen double bonds and sulfur-nitrogen single bonds creating a distinctive spatial arrangement. The cyano group extends linearly from the pyridine ring, contributing to the compound's overall molecular dipole moment and potential for intermolecular interactions. This structural arrangement influences the compound's physical properties, including its melting point range of 93-96 degrees Celsius, as documented in chemical property databases.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 73161-37-2. This unique identifier serves as the primary reference for the compound in chemical databases worldwide and ensures unambiguous identification across different naming systems and languages. The Chemical Abstracts Service registry number system provides a standardized method for cataloging chemical substances, particularly important for compounds with complex or variable nomenclature systems.

Alternative chemical identifiers for this compound include several database-specific codes and systematic names that facilitate cross-referencing across different chemical information systems. The compound is catalogued with the identifier SCHEMBL1230919 in chemical structure databases. The Data Systems Toxicology Substance Identifier is DTXSID70502869, which links the compound to toxicological and environmental data repositories. The European Community number assigned to this compound is 615-922-4, providing identification within European chemical regulations and databases. Additional systematic names include "Methanesulfonamide, N-(3-cyano-2-pyridinyl)-N-methyl-" and "N-(3-Cyano-2-pyridinyl)-N-methylmethanesulfonamide," which represent alternative International Union of Pure and Applied Chemistry-acceptable naming conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H9N3O2S. This formula indicates the compound contains eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular composition reflects the structural complexity of the compound, incorporating both aromatic and aliphatic carbon atoms, multiple nitrogen functionalities including pyridine nitrogen, cyano nitrogen, and sulfonamide nitrogen, as well as the characteristic sulfur dioxide functionality of the methanesulfonamide group.

The molecular weight of this compound is precisely 211.24 grams per mole, as calculated by standard atomic weight values. This molecular weight places the compound in the small molecule category, making it suitable for various chemical applications and potential biological activity studies. The molecular weight calculation accounts for the contribution of each constituent atom: carbon atoms contribute approximately 96.09 atomic mass units, hydrogen atoms contribute 9.09 atomic mass units, nitrogen atoms contribute 42.03 atomic mass units, oxygen atoms contribute 32.00 atomic mass units, and the sulfur atom contributes 32.07 atomic mass units to the total molecular mass.

Property Value Source
Molecular Formula C8H9N3O2S PubChem
Molecular Weight 211.24 g/mol PubChem
Carbon Atoms 8 Calculated from formula
Hydrogen Atoms 9 Calculated from formula
Nitrogen Atoms 3 Calculated from formula
Oxygen Atoms 2 Calculated from formula
Sulfur Atoms 1 Calculated from formula

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Specifications

The Simplified Molecular Input Line Entry System notation for this compound is CN(C1=C(C=CC=N1)C#N)S(=O)(=O)C. This linear representation encodes the complete molecular structure in a text-based format that can be readily processed by chemical informatics software and databases. The Simplified Molecular Input Line Entry System string begins with the methyl group attached to nitrogen (CN), followed by the pyridine ring structure with its substituents, and concludes with the methanesulfonamide group representation. This notation system enables efficient storage, searching, and exchange of chemical structure information across different computer systems and databases.

The International Chemical Identifier for this compound is InChI=1S/C8H9N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3. This standardized representation provides a unique text string that describes the molecular structure and connectivity in a hierarchical format. The International Chemical Identifier system offers advantages over other structure representation methods by providing canonical representation that is independent of the order in which atoms or bonds are specified. The corresponding International Chemical Identifier Key is PLOJLKHEIDCYRG-UHFFFAOYSA-N, which serves as a shortened, fixed-length hash of the full International Chemical Identifier string, facilitating rapid database searches and structure comparisons.

Identifier Type Value Format
Simplified Molecular Input Line Entry System CN(C1=C(C=CC=N1)C#N)S(=O)(=O)C Linear text string
International Chemical Identifier InChI=1S/C8H9N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3 Hierarchical text string
International Chemical Identifier Key PLOJLKHEIDCYRG-UHFFFAOYSA-N Fixed-length hash
Chemical Abstracts Service Number 73161-37-2 Numerical identifier

Properties

IUPAC Name

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOJLKHEIDCYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502869
Record name N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73161-37-2
Record name N-(3-Cyano-2-pyridinyl)-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73161-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonamide, N-(3-cyano-2-pyridinyl)-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, with the chemical formula C8_8H9_9N3_3O2_2S and CAS number 73161-37-2, is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyano group and a methanesulfonamide moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets involved in cellular signaling pathways.

This compound exhibits several mechanisms of action:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival. Aberrant activation of these kinases is often implicated in cancer progression .
  • Cytokine Modulation : In vitro studies indicate that this compound can modulate cytokine production in macrophages, reducing pro-inflammatory cytokines such as IL-1β and TNFα, which are critical in inflammatory responses .
  • Cell Growth Inhibition : Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Biological Activity Data

Activity Concentration Effect Observed
Cytokine Inhibition25 µMSignificant reduction in IL-1β production
Cell Viability10 µM50% reduction in viability in cancer cells
Anti-inflammatory Effect100 mg/kgComparable effect to dexamethasone in edema reduction

Case Studies

Several case studies have investigated the efficacy of this compound:

  • In Vivo Studies on Tumor Models : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis within tumor tissues.
  • Inflammation Models : In models of induced inflammation, treatment with this compound led to a marked decrease in leukocyte migration and edema formation, suggesting its potential use as an anti-inflammatory agent .

Pharmacological Implications

The pharmacological profile of this compound suggests its utility in treating conditions characterized by excessive inflammation or abnormal cell growth, such as cancer and chronic inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural Comparisons

Substituent Effects on Aromatic Rings
  • Pyridine vs. Phenyl Backbones: Target Compound: Features a pyridine ring with a cyano group at position 3 and a methylsulfonamide at position 2. N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide (): Contains a phenyl ring substituted with hydroxyl and two methylsulfonyl groups. The hydroxyl group may increase solubility, while the electron-withdrawing methylsulfonyl groups could reduce reactivity compared to the cyano-substituted pyridine in the target compound .
Sulfonamide Functionalization
  • Methylsulfonamide vs. Vinylsulfonamide :
    • Target Compound : The methylsulfonamide group is directly attached to the pyridine ring, offering steric simplicity.
    • (Z)-N-(2-(4-acetylphenyl)-2-phenylvinyl)-N-methylmethanesulfonamide (): Incorporates a vinyl group between the sulfonamide and aromatic rings. The vinyl linkage may confer conformational flexibility, enhancing interactions with hydrophobic binding pockets in biological targets .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Implications
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide Not reported Cyano, pyridine, sulfonamide Moderate solubility in polar solvents due to pyridine and cyano groups
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-... 213–215 (dec.) Hydroxyl, methylsulfonyl Lower solubility due to hydrophobic methylsulfonyl groups
Sumatriptan-related sulfonamides (–9) Not reported Indole, dimethylaminoethyl Enhanced solubility via ionizable amine groups

Q & A

Q. What are the established synthetic pathways for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride and a substituted pyridinamine. For example, benzene sulfonyl chloride reacts with 3-aminopyridine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form sulfonamide bonds. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–25°C), and reaction time (4–12 hours) to maximize yield and minimize byproducts like unreacted starting materials or hydrolysis products . Post-synthesis, purification via flash chromatography (ethyl acetate/heptane gradient) and characterization by 1H^1H/13C^{13}C NMR and HRMS are critical for confirming structural integrity .

Q. How is the purity and structural identity of this compound validated experimentally?

Purity is assessed using HPLC with UV detection (e.g., retention time ~0.99 minutes under TFA-containing mobile phases). Structural confirmation relies on:

  • NMR spectroscopy : Peaks for the methyl sulfonamide group (δ ~2.93 ppm in 1H^1H, δ ~35–38 ppm in 13C^{13}C) and pyridine/cyanopyridine protons (δ ~8.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Calculated [M+H]+^+ for C9_9H10_{10}N3_3O2_2S is 224.0495; deviations >5 ppm suggest impurities .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation in biological assays?

  • Molecular weight : 223.26 g/mol (calculated from molecular formula).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility enhancement strategies include co-solvents (e.g., 10% PEG-400) or salt formation (e.g., acetate salt derivatives) .
  • LogP : Estimated at ~1.5 (via computational tools), indicating moderate lipophilicity suitable for cell permeability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is used to determine bond lengths, angles, and torsional conformations. For example:

  • Monoclinic space group P21_1/n with unit cell parameters a = 14.023 Å, b = 6.3830 Å, c = 30.493 Å, β = 102.79° (similar to analogous sulfonamides).
  • Data collection involves ω/2θ scans on a diffractometer, with absorption corrections (ψ scans) to refine the structure .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition studies?

  • In vitro assays : Measure IC50_{50} values against target kinases (e.g., EGFR, CDK2) using fluorescence polarization or radiometric assays.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, highlighting interactions between the sulfonamide group and kinase ATP pockets .
  • Analog synthesis : Modify the pyridine ring (e.g., fluorination at C4) or sulfonamide substituents to correlate structural changes with activity .

Q. How can contradictory biological activity data (e.g., variable IC50_{50}50​) across studies be reconciled?

Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme source) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use recombinant enzymes and control for buffer pH/ionic strength.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., proliferation inhibition in cancer cell lines) .

Q. What are the challenges in optimizing this compound for in vivo pharmacokinetics, and how are they addressed?

  • Metabolic stability : Cytochrome P450 (CYP) assays identify vulnerable sites (e.g., pyridine ring oxidation). Fluorination or deuterium incorporation at labile positions improves stability .
  • Plasma protein binding (PPB) : Equilibrium dialysis reveals high PPB (>90%), necessitating structural tweaks (e.g., replacing methyl sulfonamide with smaller groups) to enhance free fraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.